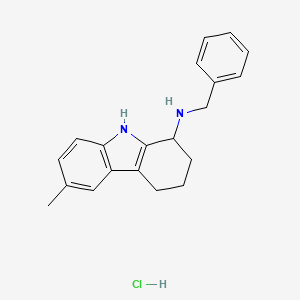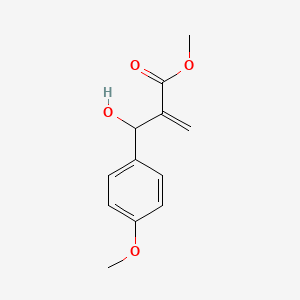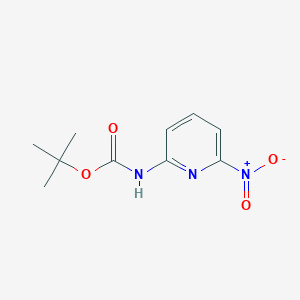![molecular formula C9H11NO2S B3085115 Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate CAS No. 1151904-85-6](/img/structure/B3085115.png)
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate
Overview
Description
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroolefin intermediate, which is then reduced to the corresponding alkylamine. This intermediate undergoes cyclization with formaldehyde to yield the desired thienopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate involves its interaction with specific molecular targets and pathways. For instance, as an SSRI, it inhibits the reuptake of serotonin in the brain, thereby increasing its availability and enhancing mood regulation . The compound’s anti-inflammatory and vasodilator effects are mediated through its interaction with various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate include:
- 4,5,6,7-Tetrahydrothieno[2,3-d]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern and the presence of the acetate group, which can influence its reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)12-9-4-7-5-10-3-2-8(7)13-9/h4,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBSQRUARCRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197591 | |
| Record name | Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151904-85-6 | |
| Record name | Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151904-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found during the synthesis of Prasugrel, and how are they characterized?
A1: Several impurities can arise during Prasugrel synthesis, typically in the range of 0.05% to 0.15%. These impurities, identified using techniques like High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), include various structural analogs of Prasugrel. Researchers have successfully synthesized and characterized these impurities, confirming their structures using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) [].
Q2: What is the significance of the keto-enol tautomerism observed in one of the Prasugrel impurities?
A2: One of the identified impurities, 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Impurity-I), exhibits keto-enol tautomerism. This phenomenon results in two distinct peaks in HPLC analysis at different retention times (22.1 and 23.2 minutes) []. This highlights the importance of considering such isomeric forms during analysis and purification processes.
Q3: How does the molecular structure of Prasugrel relate to its pharmacological activity?
A3: Prasugrel functions as a potent inhibitor of the platelet P2Y12 receptor, a key player in blood clot formation. While the provided research primarily focuses on the synthesis and characterization of Prasugrel and its intermediates, structural analysis of Prasugrel reveals a tetrahydrothienopyridine system. This system adopts a half-chair conformation, and the dihedral angle between the benzene and thiophene rings is approximately 83.17° []. These structural features likely contribute to Prasugrel's binding affinity and specificity for its target receptor.
Q4: Can you describe a specific synthetic route for producing highly pure Prasugrel?
A4: One method involves reacting a salt of the intermediate 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol (formula III) with a compound containing a reactive leaving group (formula XV) in the presence of a base. This reaction forms Prasugrel (formula I), which can then be purified by crystallization and optionally converted to a salt []. This method highlights the importance of controlled reaction conditions and purification steps in obtaining high-purity Prasugrel for pharmaceutical use.
Q5: What insights can crystallographic studies provide about the structure of Prasugrel analogs?
A5: Crystallographic analyses of related compounds, like 5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate and 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, reveal structural features such as the conformation of the tetrahydropyridine ring and the spatial orientation of the substituents [, ]. These insights can be valuable in understanding structure-activity relationships and potentially guiding the design of new analogs with improved pharmacological properties.
Q6: How is GC/MS used to analyze the degradation of Prasugrel hydrochloride?
A6: Gas Chromatography/Mass Spectrometry (GC/MS) plays a crucial role in separating, identifying, and characterizing the degradation products of Prasugrel hydrochloride under various stress conditions like hydrolysis and oxidation []. This technique helps establish the fragmentation pathway of the drug and identify specific degradation products, contributing to a comprehensive understanding of Prasugrel's stability profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)

![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)


